molecular formula C13H19N3 B6165427 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine CAS No. 1342115-72-3

4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B6165427
CAS No.: 1342115-72-3
M. Wt: 217.3
InChI Key:
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Description

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine: Unique due to its specific substitution pattern.

    4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.

    4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrazine: Similar structure but with a pyrazine ring instead of pyrimidine.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves the reaction of a cyclopropyl ketone with a piperidine derivative, followed by cyclization to form the pyrimidine ring.", "Starting Materials": [ "Cyclopropyl ketone", "4-piperidone", "Methylamine", "Sodium methoxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React cyclopropyl ketone with 4-piperidone in the presence of methylamine and sodium methoxide to form 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pentan-3-one.", "Step 2: Cyclize 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pentan-3-one using acetic anhydride and hydrochloric acid to form 4-cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine.", "Step 3: Purify the product using sodium bicarbonate, ethyl acetate, methanol, and water." ] }

CAS No.

1342115-72-3

Molecular Formula

C13H19N3

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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